2,2,3,4,4,4-Hexafluorobutyric acid

Acidity pKa Ion-pairing

2,2,3,4,4,4-Hexafluorobutyric acid (HFBA, CAS 379-90-8) is a partially fluorinated C4 carboxylic acid with the molecular formula C4H2F6O2 and a molecular weight of 196.05 g/mol. It is distinguished by its specific fluorination pattern—six fluorine atoms with one hydrogen remaining at the 3-position—yielding a predicted pKa of 0.62±0.10, a density of 1.602 g/cm³, and a boiling range of 143–144 °C.

Molecular Formula C4H2F6O2
Molecular Weight 196.05 g/mol
CAS No. 379-90-8
Cat. No. B1371289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,4,4,4-Hexafluorobutyric acid
CAS379-90-8
Molecular FormulaC4H2F6O2
Molecular Weight196.05 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)(F)F)(C(F)(F)F)F
InChIInChI=1S/C4H2F6O2/c5-1(4(8,9)10)3(6,7)2(11)12/h1H,(H,11,12)
InChIKeyAZLUIEGTKBIKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3,4,4,4-Hexafluorobutyric Acid (CAS 379-90-8): Technical Baseline and Physicochemical Profile for Sourcing Decisions


2,2,3,4,4,4-Hexafluorobutyric acid (HFBA, CAS 379-90-8) is a partially fluorinated C4 carboxylic acid with the molecular formula C4H2F6O2 and a molecular weight of 196.05 g/mol . It is distinguished by its specific fluorination pattern—six fluorine atoms with one hydrogen remaining at the 3-position—yielding a predicted pKa of 0.62±0.10, a density of 1.602 g/cm³, and a boiling range of 143–144 °C [1]. This compound is recognized as an ion-pairing reagent in reversed-phase HPLC and an intermediate in organofluorine synthesis .

Why 2,2,3,4,4,4-Hexafluorobutyric Acid Cannot Be Casually Substituted by Other Fluorinated Carboxylic Acids


Fluorinated carboxylic acids are not interchangeable in analytical and synthetic workflows. Heptafluorobutyric acid (perfluorobutyric acid, CAS 375-22-4), the most common analog, differs in fluorination pattern (seven fluorine atoms vs. six), which alters hydrophobicity, ion-pairing strength, and chromatographic retention behavior [1]. Trifluoroacetic acid (TFA, pKa 0.52) and pentafluoropropionic acid (PFPA) represent shorter-chain alternatives with distinct selectivity profiles [2]. Direct substitution without method revalidation risks compromised resolution, altered peak symmetry, or failed separations—particularly in validated pharmaceutical methods and peptide analyses [3].

2,2,3,4,4,4-Hexafluorobutyric Acid: Quantified Differentiation Against Closest Analogs for Scientific Procurement


Acidity Comparison: 2,2,3,4,4,4-Hexafluorobutyric Acid vs. Trifluoroacetic Acid (TFA) and Heptafluorobutyric Acid (HFBA)

2,2,3,4,4,4-Hexafluorobutyric acid exhibits a predicted pKa of 0.62±0.10 , positioning its acidity between trifluoroacetic acid (TFA, pKa 0.52) and heptafluorobutyric acid (pKa ~0.7) [1][2]. This intermediate acidity influences protonation equilibria and ion-pairing efficiency in reversed-phase HPLC.

Acidity pKa Ion-pairing Chromatography

Ion-Pairing Reagent Performance in Reversed-Phase HPLC: Retention Factor Reduction Compared to Heptafluorobutyric Acid (HFBA)

In a systematic study of fluorinated carboxylic acids as mobile phase additives for RP-HPLC, the use of heptafluorobutyric acid (HFBA) resulted in a decrease in retention factors of up to approximately 9-fold for halogenated carboxylic acids and sulfonic acids, plateauing around 50 mM additive concentration [1]. While the study did not include 2,2,3,4,4,4-hexafluorobutyric acid directly, the observed 9-fold reduction with HFBA establishes a benchmark for the ion-repelling effect achievable with C4 perfluorinated acids. Earlier work demonstrated that 2,2,3,4,4,4-hexafluorobutyric acid increases retention time of enkephalin peptides in proportion to counter-ion hydrophobicity, with the magnitude of increase dependent on the number of positively charged groups present [2].

Ion-pairing RP-HPLC Retention factor Peptide separation

Molecular Properties Differentiating 2,2,3,4,4,4-Hexafluorobutyric Acid from Heptafluorobutyric Acid: Boiling Point, Density, and LogP

2,2,3,4,4,4-Hexafluorobutyric acid exhibits a boiling point of 143–144 °C and density of 1.602 g/cm³ [1], compared to heptafluorobutyric acid (HFBA) which boils at 120 °C with a density of 1.64 g/cm³ [2]. The higher boiling point of the hexafluoro derivative offers marginally reduced volatility during sample evaporation steps, while its slightly lower density (Δ = -0.038 g/cm³) and lower LogP (1.61 vs. ~2.0 for HFBA) [3] indicate moderately reduced hydrophobicity.

Physicochemical properties Volatility Hydrophobicity Sample preparation

Validated HPLC Method for Pharmaceutical Analysis Using 2,2,3,4,4,4-Hexafluorobutyric Acid as Ion-Pairing Reagent

A validated ion-pairing HPLC method for simultaneous quantification of gentamicin and colistin sulfate in pharmaceutical formulations employed 0.05% (v/v) 2,2,3,4,4,4-hexafluorobutyric acid as the ion-pairing reagent with an acetonitrile/water gradient (15/85 to 40/60) at 1.5 mL/min [1]. This specific concentration and mobile phase composition were optimized for baseline resolution of the two aminoglycoside antibiotics, demonstrating that this compound can be directly implemented in validated QC methods without the ion-suppression issues sometimes associated with TFA in LC-MS [2].

Ion-pairing chromatography Pharmaceutical analysis Method validation Low-UV detection

Synthetic Utility: Preparation of Fluorinated Surfactants and α-Alkoxyhexafluorobutyric Acid Esters

2,2,3,4,4,4-Hexafluorobutyric acid and its derivatives serve as precursors for cationic fluorochemical surfactants with antistatic and lubricant properties, prepared from 2,2,3,4,4,4-hexafluorobutanol [1]. Additionally, 1,2-epoxyperfluorobutane reacts with alcohols to yield α-alkoxyhexafluorobutyric acid esters, a transformation that proceeds with this specific hexafluoro framework [2]. The 2,2,3,3,4,4-hexafluoro isomer (CAS 679-12-9) is employed as a polymerization initiator for cationic polymers and as a protein/nucleic acid fragmentation agent for mass spectrometry sample preparation , highlighting the functional divergence between positional isomers.

Organofluorine synthesis Surfactants Epoxide ring-opening Cationic polymers

2,2,3,4,4,4-Hexafluorobutyric Acid: Defined Application Scenarios Where Differentiation Drives Procurement Decisions


Reversed-Phase HPLC Method Development for Peptide and Pharmaceutical Analysis Requiring Controlled Ion-Pairing Strength

Use 2,2,3,4,4,4-hexafluorobutyric acid as an ion-pairing reagent when TFA (pKa 0.52) provides insufficient hydrophobicity-driven retention or when HFBA (pKa ~0.7) causes excessive retention or peak broadening. The intermediate pKa of 0.62 and established method using 0.05% (v/v) in acetonitrile/water gradients [1] offer a predictable starting point for optimizing separations of basic peptides, aminoglycoside antibiotics, and phosphorylated biomolecules.

LC-MS Sample Preparation Where Reduced Volatility and Controlled Hydrophobicity Are Advantageous

Select 2,2,3,4,4,4-hexafluorobutyric acid over heptafluorobutyric acid when slightly lower volatility (BP 143–144 °C vs. 120 °C) [2] is desirable to minimize evaporative losses during sample concentration, or when the moderately lower LogP (1.61 vs. ~2.0) [3] is needed to reduce non-specific binding to reversed-phase sorbents or plastic consumables during peptide and protein sample preparation.

Synthesis of Fluorinated Surfactants and Specialty Organofluorine Building Blocks

Employ 2,2,3,4,4,4-hexafluorobutyric acid or its derivatives (e.g., 2,2,3,4,4,4-hexafluorobutanol) as precursors for cationic fluorochemical surfactants with antistatic and lubricant properties [4]. The 2,2,3,4,4,4-fluorination pattern also enables the preparation of α-alkoxyhexafluorobutyric acid esters via epoxide ring-opening [5], a transformation distinct from those accessible with the 2,2,3,3,4,4-isomer which is used for polymerization initiation and mass spectrometry sample fragmentation .

Ion-Exclusion Chromatography of Organic Acids Requiring Complementary Selectivity

Use 2,2,3,4,4,4-hexafluorobutyric acid as an eluent component in ion-exclusion chromatography for the separation of organic acids. Documented methods employ 0.7 mM HFBA in water on an IonPac ICE-AS6 column at 1.0 mL/min and 25 °C [6], providing an alternative selectivity profile to traditional ion-exchange or reversed-phase approaches, particularly for monovalent acids.

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